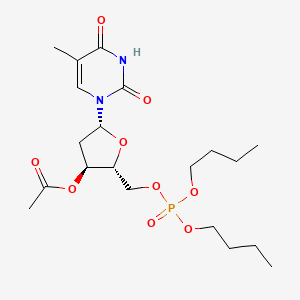
5'-Thymidylic acid, dibutyl ester, 3'-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Thymidylic acid, dibutyl ester, 3’-acetate is a chemical compound with the molecular formula C18H31N2O8P It is a derivative of thymidylic acid, which is a nucleotide involved in the synthesis of DNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, dibutyl ester, 3’-acetate typically involves esterification and acetylation reactions. The process begins with the esterification of thymidylic acid with butanol in the presence of an acid catalyst. This is followed by the acetylation of the resulting dibutyl ester using acetic anhydride and a base such as pyridine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and acetylation can be scaled up for industrial synthesis, involving the use of large-scale reactors and continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5’-Thymidylic acid, dibutyl ester, 3’-acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidylic acid and butanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Thymidylic acid and butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5’-Thymidylic acid, dibutyl ester, 3’-acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Used in the production of nucleotides and nucleotide analogs for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5’-Thymidylic acid, dibutyl ester, 3’-acetate involves its interaction with enzymes involved in DNA synthesis. The compound can act as a substrate for thymidylate synthase, an enzyme that catalyzes the conversion of deoxyuridine monophosphate to thymidine monophosphate. This process is crucial for DNA replication and repair .
Molecular Targets and Pathways:
Thymidylate Synthase: Catalyzes the methylation of deoxyuridine monophosphate to thymidine monophosphate.
DNA Polymerase: Incorporates thymidine monophosphate into the growing DNA strand during replication.
Comparación Con Compuestos Similares
5’-Thymidylic Acid: A nucleotide involved in DNA synthesis.
5’-Thymidylic Acid, Dipropyl Ester, 3’-Methanesulfonate: Another ester derivative of thymidylic acid with different ester groups.
Uniqueness: 5’-Thymidylic acid, dibutyl ester, 3’-acetate is unique due to its specific ester and acetate groups, which confer distinct chemical properties and reactivity compared to other thymidylic acid derivatives. These unique features make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
130759-77-2 |
|---|---|
Fórmula molecular |
C20H33N2O9P |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-(dibutoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C20H33N2O9P/c1-5-7-9-27-32(26,28-10-8-6-2)29-13-17-16(30-15(4)23)11-18(31-17)22-12-14(3)19(24)21-20(22)25/h12,16-18H,5-11,13H2,1-4H3,(H,21,24,25)/t16-,17+,18+/m0/s1 |
Clave InChI |
RKXIRWJGDJVSAH-RCCFBDPRSA-N |
SMILES isomérico |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
SMILES canónico |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


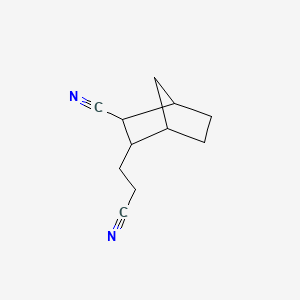
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
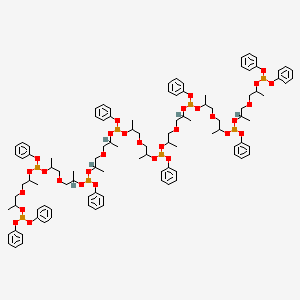
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)

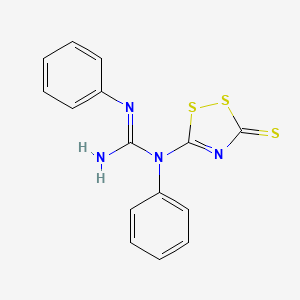
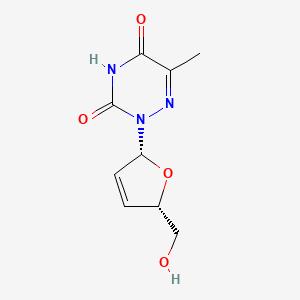
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
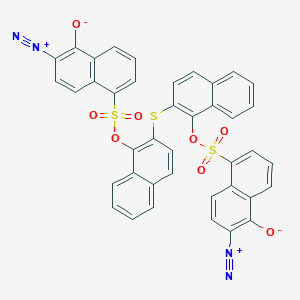
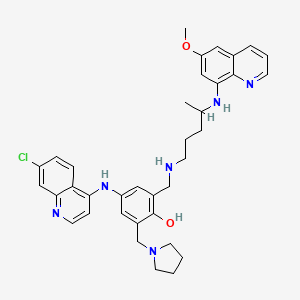


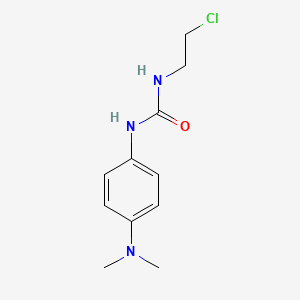
![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
